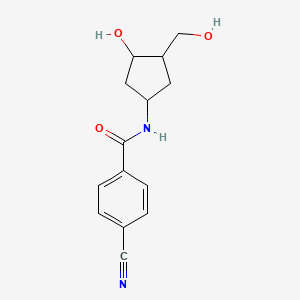

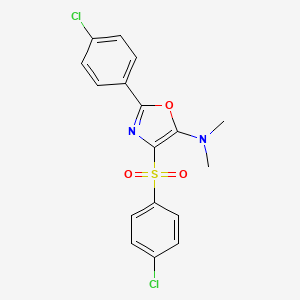

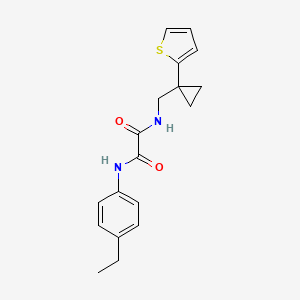

(E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

Compounds structurally related to (E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid, particularly those in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid family, have been found to exhibit significant pharmacological activities. A notable application is as potent and selective aldose reductase inhibitors. These compounds, including the closely related epalrestat, have shown promise in inhibiting aldose reductase activity, a key factor in diabetic complications. The studied compounds demonstrated submicromolar IC50 values, indicating their high efficacy in this role (Kučerová-Chlupáčová et al., 2020).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Derivatives such as 2-(2-(2-phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl) acetic acid have shown effectiveness as corrosion inhibitors on mild steel in acidic mediums. Their efficiency increases with concentration, and they adhere to the Langmuir adsorption isotherm, indicating a strong adsorption onto metal surfaces. This makes them valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2015).

Anti-inflammatory Agents

Substituted oxothiazolyl acetic acids, closely related to the compound , have been synthesized and evaluated for anti-inflammatory and antiproteolytic properties. They show potential as anti-inflammatory agents, with their toxicity reflected by approximate LD50 values (Raman et al., 1978).

Antibacterial Activity

Similar compounds have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. These compounds, including various derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, have been evaluated for their efficacy in inhibiting bacterial growth, with some showing similar or higher activity than common reference drugs (Trotsko et al., 2018).

Photophysical Properties

Derivatives of this compound class have been studied for their photophysical properties. Novel d-π-A type chromophores synthesized from these compounds exhibit interesting properties such as large stroke shifts and intramolecular charge transfer characteristics. These findings are significant for applications in the field of fluorescent materials and sensors (Jachak et al., 2021).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown promise in anticancer therapy. They inhibit tumor growth and angiogenesis, making them potential candidates for cancer treatment (Chandrappa et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVNHCYOWWPRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)